Cas no 328012-19-7 (3-(3-methylbutyl)-1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol)

3-(3-methylbutyl)-1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol structure
328012-19-7 structure
商品名:3-(3-methylbutyl)-1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
CAS番号:328012-19-7
MF:C16H18F3N3O4
メガワット:373.327034473419
CID:5957141
PubChem ID:5180498

3-(3-methylbutyl)-1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol 化学的及び物理的性質

名前と識別子

    • EN300-18264465
    • 328012-19-7
    • SR-01000117180
    • HMS617H20
    • 3-(3-methylbutyl)-1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
    • AKOS001716963
    • ChemDiv1_010734
    • SR-01000117180-1
    • インチ: 1S/C16H18F3N3O4/c1-10(2)3-6-12-9-15(24,16(17,18)19)21(20-12)14(23)11-4-7-13(8-5-11)22(25)26/h4-5,7-8,10,24H,3,6,9H2,1-2H3
    • InChIKey: WGLVNSYMMWFEHX-UHFFFAOYSA-N
    • ほほえんだ: FC(C1(CC(CCC(C)C)=NN1C(C1C=CC(=CC=1)[N+](=O)[O-])=O)O)(F)F

計算された属性

  • せいみつぶんしりょう: 373.12494055g/mol
  • どういたいしつりょう: 373.12494055g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 580
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

3-(3-methylbutyl)-1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-18264465-0.05g
3-(3-methylbutyl)-1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
328012-19-7
0.05g
$1054.0 2023-09-19
Enamine
EN300-18264465-0.1g
3-(3-methylbutyl)-1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
328012-19-7
0.1g
$1270.0 2023-09-19

3-(3-methylbutyl)-1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol 関連文献

3-(3-methylbutyl)-1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-olに関する追加情報

Recent Advances in the Study of 3-(3-methylbutyl)-1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol (CAS: 328012-19-7)

The compound 3-(3-methylbutyl)-1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol (CAS: 328012-19-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings regarding this compound, including its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. The presence of the trifluoromethyl group and the nitrobenzoyl moiety in its structure has been linked to enhanced binding affinity and selectivity towards target proteins, making it a promising candidate for drug development. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its interaction with biological targets, providing valuable insights for further optimization.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key signaling pathways, such as the NF-κB and MAPK cascades, which are critical in inflammation and cancer progression. Preliminary data suggest that it exhibits low cytotoxicity in normal cell lines, indicating a favorable safety profile. However, further pharmacokinetic and toxicological studies are required to fully assess its therapeutic potential.

The synthesis of 3-(3-methylbutyl)-1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been optimized in recent years, with researchers developing more efficient and scalable routes. Green chemistry approaches, such as the use of catalytic methods and solvent-free conditions, have been explored to minimize environmental impact and improve yield. These advancements are crucial for facilitating large-scale production and future clinical applications.

Despite these promising developments, challenges remain in understanding the compound's full pharmacological profile and its potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these gaps and accelerate its transition from bench to bedside. This compound represents a compelling example of how structural innovation in medicinal chemistry can lead to novel therapeutic agents with significant clinical impact.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd